![molecular formula C60H82N4O26 B1670137 Decilorubicin CAS No. 86016-61-7](/img/structure/B1670137.png)
Decilorubicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decilorubicin is a new anthracycline antibiotic.
科学研究应用
Anticancer Applications
Mechanism of Action:
Decilorubicin operates through mechanisms similar to other anthracyclines, primarily by intercalating into DNA, which leads to DNA strand breakage and inhibition of both DNA and RNA synthesis. It also inhibits topoisomerase II, contributing to its cytotoxic effects on rapidly dividing cancer cells .
Clinical Indications:
this compound has shown efficacy against various cancers, including:
- Leukemias: It has been effective in treating experimental mouse leukemia models (L-1210) .
- Solid Tumors: Similar to doxorubicin, this compound is being investigated for its potential in treating solid tumors such as breast, ovarian, and bladder cancers .
Case Studies:
- A study involving this compound demonstrated significant tumor regression in animal models of leukemia, indicating its potential as a viable chemotherapy agent .
- Research has indicated that this compound may have a lower cardiotoxicity profile compared to traditional doxorubicin formulations, making it a promising alternative for patients at risk of cardiac complications .
Antibacterial Applications
Antibacterial Activity:
this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness in this area suggests potential applications beyond oncology:
- Gram-Positive Bacteria: Studies have shown that this compound can inhibit the growth of various Gram-positive bacterial strains, which may help in treating infections resistant to conventional antibiotics .
Research Findings:
- In vitro studies have confirmed the compound's ability to potentiate the effects of other antibiotics when used in combination therapies, suggesting a role as an adjuvant in antibiotic treatments .
- Further investigations are ongoing to explore its full spectrum of activity against both resistant bacterial strains and its synergistic effects with existing antibiotics.
Pharmacokinetics and Safety Profile
Pharmacokinetics:
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic window and safety:
- Studies suggest that this compound is rapidly absorbed and distributed within tissues, with a half-life that supports frequent dosing regimens without significant accumulation .
Safety Considerations:
- While anthracyclines are known for their cardiotoxicity, this compound appears to have a more favorable safety profile. Ongoing clinical trials aim to further elucidate its long-term safety in patients with pre-existing conditions .
Comparative Analysis with Other Anthracyclines
Feature | This compound | Doxorubicin | Epirubicin |
---|---|---|---|
Mechanism | DNA intercalation | DNA intercalation | DNA intercalation |
Cardiotoxicity | Lower risk | High risk | Moderate risk |
Indications | Leukemias, solid tumors | Solid tumors | Breast cancer |
Antibacterial Activity | Yes | No | No |
属性
CAS 编号 |
86016-61-7 |
---|---|
分子式 |
C60H82N4O26 |
分子量 |
1275.3 g/mol |
IUPAC 名称 |
4-[6-[6-[6-[[23-(dimethylamino)-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]oxy-2,4-dimethyl-4-nitrooxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C60H82N4O26/c1-24-45(68)31(61(9)10)18-36(80-24)84-33-21-57(5,74)20-29-40(33)48(71)42-43(47(29)70)49(72)41-28(46(42)69)14-15-30-52(41)89-56-50(73)44(62(11)12)55(60(30,8)90-56)88-39-23-59(7,64(77)78)54(27(4)83-39)87-38-22-58(6,63(75)76)53(26(3)82-38)86-37-19-32(79-13)51(25(2)81-37)85-35(67)17-16-34(65)66/h14-15,24-27,31-33,36-39,44-45,50-51,53-56,68,70-71,73-74H,16-23H2,1-13H3,(H,65,66) |
InChI 键 |
REJZVZSFWFSPHT-AKTZOFNKSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)[N+](=O)[O-])(C)[N+](=O)[O-])N(C)C)O)O)(C)O)N(C)C)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)[N+](=O)[O-])(C)[N+](=O)[O-])N(C)C)O)O)(C)O)N(C)C)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Decilorubicin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。